5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid
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Overview
Description
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the But-3-yn-2-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with but-3-yn-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound with the alkyne group reduced to an alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the therapeutic context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the but-3-yn-2-ylamino group.
5-Aminofuran-2-carboxylic acid: Lacks the but-3-yn-2-yl group.
5-[(But-3-yn-2-yl)amino]furan: Lacks the carboxylic acid group.
Uniqueness
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is unique due to the presence of both the but-3-yn-2-ylamino group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(but-3-yn-2-ylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-3-6(2)10-8-5-4-7(13-8)9(11)12/h1,4-6,10H,2H3,(H,11,12) |
InChI Key |
FOCZSQHEVMAMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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